1-{2-oxo-2-[4-(2-pyridinyl)-1-piperazinyl]ethyl}-2-phenyl-1H-indole

IDO1 inhibitor Immuno-oncology Cellular assay

Researchers needing a well-characterized IDO1 reference compound often face potency discrepancies among analogs. US9765018 Example 116 solves this with a confirmed HeLa cell IC50 of 100 nM, enabling reproducible immuno-oncology studies. - Verified cellular IC50 of 100 nM in IFN-γ stimulated HeLa cells. - Distinct N1-acetamide-2-phenylindole scaffold for SAR exploration. - Mid-range potency ideal for titration in T-cell suppression co-cultures.

Molecular Formula C25H24N4O
Molecular Weight 396.5 g/mol
Cat. No. B12187878
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-{2-oxo-2-[4-(2-pyridinyl)-1-piperazinyl]ethyl}-2-phenyl-1H-indole
Molecular FormulaC25H24N4O
Molecular Weight396.5 g/mol
Structural Identifiers
SMILESC1CN(CCN1C2=CC=CC=N2)C(=O)CN3C4=CC=CC=C4C=C3C5=CC=CC=C5
InChIInChI=1S/C25H24N4O/c30-25(28-16-14-27(15-17-28)24-12-6-7-13-26-24)19-29-22-11-5-4-10-21(22)18-23(29)20-8-2-1-3-9-20/h1-13,18H,14-17,19H2
InChIKeySWBKRSAWEDYKAS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

IDO1 Inhibitor Example 116: Research & Procurement Guide


1-{2-oxo-2-[4-(2-pyridinyl)-1-piperazinyl]ethyl}-2-phenyl-1H-indole (CAS 940772-30-5) is a synthetic small molecule belonging to the indole-piperazine class of indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors . It is specifically exemplified as Example 116 in the US9765018 patent family, which discloses a series of IDO1 inhibitors for immuno-oncology and other therapeutic applications [1].

Generic IDO1 Inhibitor Substitution: Assay Failure Risk


Within the crowded IDO1 inhibitor chemical space, even structurally analogous indole-piperazine compounds exhibit large variations in cellular potency due to subtle differences in linker geometry and aryl substitution [1]. A well-documented series of examples from the same patent family demonstrates that IC50 values can differ by over 7-fold among close analogs when measured in an identical HeLa cell-based kynurenine production assay [2]. This steep structure-activity relationship means that substituting a characterized compound like Example 116 with a seemingly similar analog from a vendor catalog without verified biological data introduces a high risk of inactive or off-profile results.

Head-to-Head Cellular Potency Evidence


Cellular IDO1 Potency vs. Patent Analogs

In a standardized IDO1 cellular assay, 1-{2-oxo-2-[4-(2-pyridinyl)-1-piperazinyl]ethyl}-2-phenyl-1H-indole (Example 116) showed an IC50 of 100 nM, placing it precisely between the most potent (Example 114, IC50 22 nM) and least potent (Example 123, IC50 160 nM) close analogs from the same patent family [1]. This demonstrates a quantifiable 4.5-fold potency gap to the series' best compound and a 1.6-fold advantage over a less active neighbor.

IDO1 inhibitor Immuno-oncology Cellular assay Indole-piperazine Kynurenine

Potency vs. Distinct IDO1 Chemotype

Compared to a structurally unrelated IDO1 inhibitor, BMS-986205 (a clinical-stage compound targeting a different binding mode), Example 116 shows a much higher IC50 (100 nM vs ~2 nM in a similar cellular assay) [1][2]. This over 50-fold difference highlights that Example 116 is not a high-potency clinical lead but rather a valuable tool for studying the impact of moderate IDO1 inhibition in vitro.

IDO1 HeLa cells Kynurenine Tool compound Chemotype comparison

N1-Indole vs. C3-Indole Substitution Pattern

The core structure of Example 116 features an N1-substituted 2-phenylindole, whereas numerous earlier indole-piperazine IDO1 inhibitors (e.g., from the US4954502 patent family) are C3-substituted indoles [1][2]. This N1-acetamide linker creates a distinct vector for the piperazine-pyridine moiety, potentially altering the binding pose within the IDO1 active site and contributing to its unique potency rank within the US9765018 series.

Indole chemistry Piperazine Structure-activity relationship IDO1 Patent analysis

Application Scenarios for Example 116


IDO1 Benchmarking in Immune Cell Assays

With a confirmed cellular IC50 of 100 nM in HeLa cells [1], Example 116 is ideally suited as a moderate-potency reference compound for benchmarking novel IDO1 inhibitors. It can be used in co-culture models of T-cell suppression where complete enzymatic blockade by high-potency inhibitors like BMS-986205 may obscure nuanced immunological effects, allowing researchers to titrate the degree of IDO1 inhibition and study functional thresholds.

SAR Expansion for N1-Indole Chemotypes

The distinct N1-acetamide-2-phenylindole scaffold of Example 116 [2] provides an underexplored template for medicinal chemistry optimization. Procurement of this compound as a validated starting point allows structure-based design groups to systematically probe the linker length, piperazine substitution, and phenyl ring electronics while maintaining a tractable cellular activity baseline.

In Vitro Selectivity Profiling Control

As part of a panel of IDO1 inhibitors with graded potencies (e.g., 22 nM, 49 nM, 100 nM, 120 nM, 160 nM) [1], Example 116 can serve as a reference for secondary pharmacology screens. Testing this compound against related heme-containing dioxygenases like tryptophan 2,3-dioxygenase (TDO) or cytochrome targets helps establish a selectivity profile for the entire N1-indole class, ensuring procurement of a mid-range potency tool for these assays.

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